REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH:11](C(OC)=O)[C:12]([O:14][CH3:15])=[O:13])=[C:4]([N+:20]([O-:22])=[O:21])[CH:3]=1.[Cl-].[Li+]>CS(C)=O.O>[F:1][C:2]1[CH:3]=[C:4]([N+:20]([O-:22])=[O:21])[C:5]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:1.2|
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Name
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dimethyl 2-(4-fluoro-2,6-dinitrophenyl)malonate
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Quantity
|
20.5 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C(=C1)[N+](=O)[O-])C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
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2.34 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled
|
Type
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ADDITION
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Details
|
poured onto H2O (400 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with Et2O (3×250 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with a gradient of hexanes
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)OC)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |